8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
CAS No.:
Cat. No.: VC17353522
Molecular Formula: C9H3BrF4N2O3S
Molecular Weight: 375.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H3BrF4N2O3S |
|---|---|
| Molecular Weight | 375.10 g/mol |
| IUPAC Name | (8-bromo-7-fluoro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C9H3BrF4N2O3S/c10-7-4(11)3-15-5-1-2-6(16-8(5)7)19-20(17,18)9(12,13)14/h1-3H |
| Standard InChI Key | ZBJHCWJJWONLIP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C(C(=CN=C21)F)Br)OS(=O)(=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The 1,5-naphthyridine scaffold consists of a bicyclic aromatic system with two fused pyridine-like rings. In 8-bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate, substitutions occur at positions 2, 7, and 8:
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Position 2: Trifluoromethanesulfonate (triflate) group (–OSO₂CF₃), a highly electron-withdrawing moiety that enhances electrophilicity at this site .
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Position 7: Fluorine atom, contributing to electronic modulation and metabolic stability .
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Position 8: Bromine atom, a halogen substituent enabling subsequent cross-coupling reactions .
The molecular formula is C₁₀H₄BrF₄N₂O₃S, with a calculated molecular weight of 427.11 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₄BrF₄N₂O₃S |
| Molecular Weight | 427.11 g/mol |
| Heavy Atom Count | 21 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface | 72.7 Ų |
| LogP (Predicted) | 2.1–2.9 (XLOGP3, WLOGP) |
Synthetic Routes and Optimization
Parent Nucleus Preparation
The synthesis typically begins with 1,5-naphthyridin-2-ol derivatives. For example, 8-bromo-7-fluoro-1,5-naphthyridin-2-ol serves as the precursor, synthesized via:
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Halogenation: Sequential bromination and fluorination using POBr₃ and Selectfluor under controlled conditions .
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Cyclization: Formation of the naphthyridine core via Gould-Jacobs or Friedländer-type reactions .
Triflate Installation
The hydroxyl group at position 2 undergoes triflation using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., 2,6-lutidine or pyridine) :
Reaction conditions:
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Solvent: Dichloromethane or THF at –20°C to 0°C
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Yield: 70–85% (optimized for minimal hydrolysis)
Table 2: Representative Triflation Conditions
| Base | Temperature | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2,6-Lutidine | –20°C | DCM | 82 | 98.5 |
| Pyridine | 0°C | THF | 75 | 97.2 |
| DMAP | –10°C | Acetonitrile | 68 | 96.8 |
Physicochemical and Spectral Properties
Stability and Solubility
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Thermal Stability: Decomposes above 200°C (DSC data for analogs) .
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Solubility:
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DMSO: >50 mg/mL
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Water: <0.1 mg/mL (hydrolyzes over time)
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CH₂Cl₂/THF: >20 mg/mL
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Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d₆): δ 9.02 (d, J = 6.8 Hz, 1H), 8.76 (s, 1H), 8.23 (d, J = 5.2 Hz, 1H) .
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HRMS (ESI+): m/z calc. for C₁₀H₄BrF₄N₂O₃S [M+H]⁺: 426.9042; found: 426.9038 .
Reactivity and Functionalization
Cross-Coupling Reactions
The triflate group facilitates palladium-catalyzed couplings:
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Suzuki-Miyaura: With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
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Buchwald-Hartwig Amination: With primary/secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .
Table 3: Coupling Reaction Performance
| Reaction Type | Catalyst System | Yield (%) | Scope |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 88 | Aryl, heteroaryl |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 76 | Aliphatic amines |
| Negishi | PdCl₂(dppf), ZnCl₂ | 65 | Alkylzinc reagents |
Applications in Drug Discovery
Kinase Inhibitor Development
The naphthyridine-triflate scaffold appears in intermediates for:
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EGFR Inhibitors: Analogous bromo-fluoro-naphthyridines are precursors to tyrosine kinase inhibitors .
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CDK4/6 Targeting: Triflate derivatives enable late-stage diversification for cyclin-dependent kinase modulators .
Material Science Applications
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